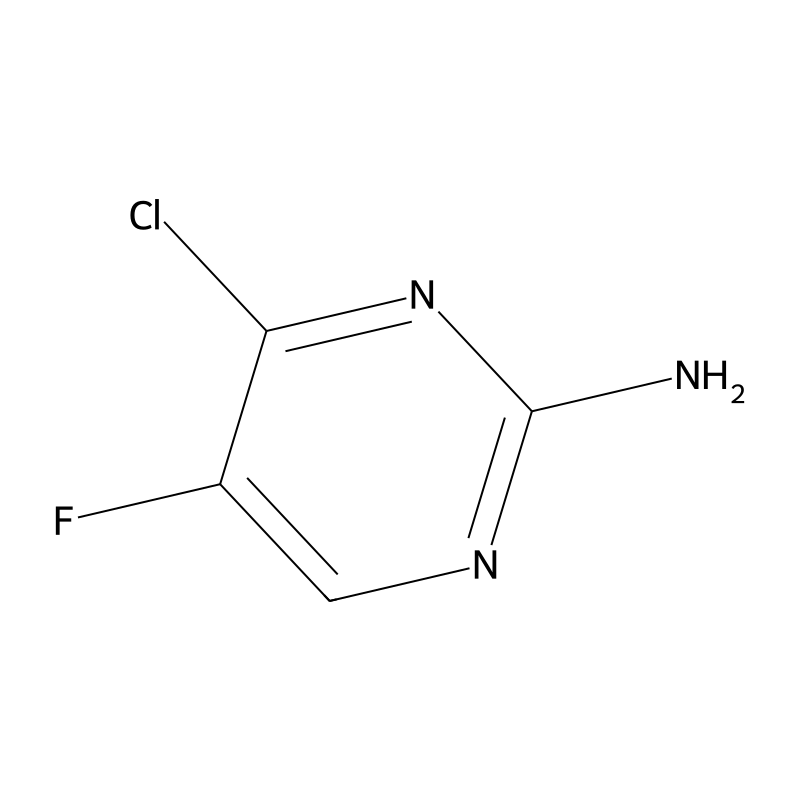2-Amino-4-chloro-5-fluoropyrimidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
2-Amino-4-chloro-5-fluoropyrimidine is a heterocyclic aromatic compound, meaning it contains a ring structure with atoms of different elements, in this case, carbon, nitrogen, and fluorine. While the compound itself hasn't garnered extensive research, its synthesis and characterization have been documented in scientific literature. Researchers have employed various methods for its synthesis, including reactions like nucleophilic aromatic substitution and multicomponent reactions. SpectraBase:
Potential Applications:
- Medicinal Chemistry: The structure of 2-Amino-4-chloro-5-fluoropyrimidine shares some similarities with known bioactive molecules, particularly pyrimidine-based drugs. This similarity has led to theoretical propositions exploring its potential as a lead compound for drug discovery in areas like anti-cancer or anti-microbial research. However, further research is necessary to validate these propositions.
- Material Science: The presence of the fluorine atom can potentially influence the electronic properties of the molecule, making it a candidate for investigation in material science applications. However, similar to medicinal chemistry, this potential application requires further research and exploration.
2-Amino-4-chloro-5-fluoropyrimidine is a heterocyclic compound belonging to the pyrimidine family. Its molecular formula is , with a molecular weight of approximately 147.54 g/mol. This compound features an amino group, a chlorine atom, and a fluorine atom attached to the pyrimidine ring, which contributes to its unique chemical properties and biological activities. The compound appears as a white to light yellow crystalline powder and is soluble in dimethylformamide, making it suitable for various chemical applications .
- Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, allowing for the synthesis of diverse derivatives.
- Amination Reactions: The amino group can undergo reactions with electrophiles, leading to the formation of more complex molecules.
- Fluorination: The fluorine atom can be involved in further fluorination reactions, enhancing the compound's reactivity.
These reactions are essential for synthesizing related compounds and exploring their potential applications in pharmaceuticals and agrochemicals .
2-Amino-4-chloro-5-fluoropyrimidine exhibits notable biological activities, particularly in the field of medicinal chemistry. It has been studied for its potential as an antiviral and anticancer agent. The structural modifications provided by the chlorine and fluorine atoms enhance its interaction with biological targets, making it effective against certain cancer cell lines and viral infections .
Several methods have been developed for synthesizing 2-Amino-4-chloro-5-fluoropyrimidine:
- Direct Amination: This method involves the reaction of 2-chloro-5-fluoropyrimidine with ammonia or amines under controlled conditions to yield the desired amino compound.
- Nucleophilic Substitution: Chlorine in 2-chloro-5-fluoropyrimidine can be substituted by various nucleophiles, including amines, leading to the formation of 2-amino derivatives.
- Multi-step Synthesis: Some synthetic routes involve multiple steps, starting from simpler pyrimidine derivatives and introducing functional groups sequentially .
The unique properties of 2-Amino-4-chloro-5-fluoropyrimidine make it valuable in various applications:
- Pharmaceuticals: It serves as a building block for synthesizing antiviral and anticancer drugs.
- Agrochemicals: The compound is explored for use in developing herbicides and pesticides due to its biological activity against certain pathogens.
- Research: It is utilized in biochemical research to study enzyme interactions and metabolic pathways involving pyrimidine derivatives .
Studies have shown that 2-Amino-4-chloro-5-fluoropyrimidine interacts with various biological macromolecules, including enzymes and nucleic acids. These interactions can influence cellular processes such as DNA replication and protein synthesis. For instance, its ability to inhibit specific enzymes involved in nucleotide metabolism makes it a candidate for further investigation in cancer therapy .
Several compounds share structural similarities with 2-Amino-4-chloro-5-fluoropyrimidine. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity Index | Key Features |
|---|---|---|---|
| 4-Amino-2-chloro-5-fluoropyrimidine | 155-10-2 | 0.86 | Similar structure; used in drug synthesis |
| 6-Chloro-5-fluoropyrimidin-4-amine | 811450-26-7 | 0.74 | Different position of chlorine; potential herbicide |
| 5-Fluoro-2-methylpyrimidin-4-amine | 1416372-67-2 | 0.73 | Methyl substitution; explored for anti-cancer effects |
| 2-Chloro-N-methylpyrimidin-4-amine | 66131-68-8 | 0.71 | Methyl group alters reactivity; used in agrochemicals |
The structural variations among these compounds influence their biological activities and potential applications, making each unique despite their similarities .








